molecular formula C17H24N4O3S B2492214 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone CAS No. 1428371-56-5

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Cat. No.: B2492214
CAS No.: 1428371-56-5
M. Wt: 364.46
InChI Key: HTHMJKZOKDFKGG-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

A study detailed the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing insights into the metabolic pathways and elimination processes of complex molecules. This research could be indirectly relevant due to the structural similarities of the compounds involved, suggesting potential applications in drug metabolism and pharmacokinetic studies (Sharma et al., 2012).

Anticancer and Antituberculosis Activity

Another study investigated the synthesis, anticancer, and antituberculosis studies of cyclopropyl and piperazin-1-yl methanone derivatives. Some compounds exhibited significant anticancer and antituberculosis activities, hinting at the potential therapeutic applications of structurally related compounds in treating these diseases (Mallikarjuna et al., 2014).

Antimicrobial Activity

Research on pyridine derivatives revealed variable and modest antimicrobial activity against bacterial and fungal strains. This suggests the potential of similar compounds, including the compound of interest, in developing new antimicrobial agents (Patel et al., 2011).

Alzheimer's Disease Therapy

A study on multifunctional amides synthesized for Alzheimer's disease therapy provided insights into their moderate enzyme inhibitory potentials and mild cytotoxicity. Such findings underscore the potential utility of related compounds in developing treatments for neurodegenerative diseases (Hassan et al., 2018).

Drug Discovery Building Blocks

Research on 3-((hetera)cyclobutyl)azetidines highlighted their potential as advanced building blocks for drug discovery. These compounds, serving as stretched analogues of piperidine, piperazine, and morpholine, demonstrate increased size and conformational flexibility, which could be relevant to the structural optimization in drug development (Feskov et al., 2019).

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c22-17(15-12-21(13-15)25(23,24)16-1-2-16)20-9-7-19(8-10-20)11-14-3-5-18-6-4-14/h3-6,15-16H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHMJKZOKDFKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.